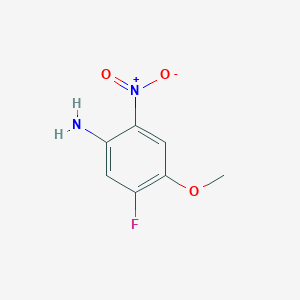

5-氟-4-甲氧基-2-硝基苯胺

描述

5-Fluoro-4-methoxy-2-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents . It is used in the synthesis of dyes, pigments, and other chemical compounds .

Synthesis Analysis

5-Fluoro-4-methoxy-2-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . In the process of preparing Mereletinib, 5-Fluoro-4-methoxy-2-nitroaniline serves as a key intermediate compound .Molecular Structure Analysis

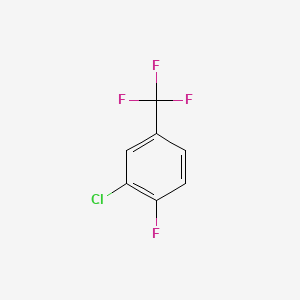

The structure of 5-Fluoro-4-methoxy-2-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position .Chemical Reactions Analysis

In terms of its chemical reactivity, 5-Fluoro-4-methoxy-2-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis

5-Fluoro-4-methoxy-2-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents .科学研究应用

Cancer Research: Targeting BRAFV600E Kinase

5-Fluoro-4-methoxy-2-nitroaniline is a key intermediate in the synthesis of Mereletinib , a potent inhibitor of the mutant BRAFV600E kinase . This kinase is frequently mutated in various cancers, including melanoma, and its inhibition can lead to reduced tumor growth and improved patient outcomes. The compound’s role in the multi-step synthesis of Mereletinib makes it a valuable asset in medicinal chemistry and oncology research.

Organic Synthesis: Intermediate for Complex Molecules

Due to its aromatic nature and the presence of both electron-donating and electron-withdrawing groups, 5-Fluoro-4-methoxy-2-nitroaniline is a versatile compound in organic synthesis . It can undergo substitution and reduction reactions, allowing chemists to synthesize a wide range of complex organic molecules, which can be further used in pharmaceuticals and biologically active compounds.

Pharmaceutical Development: Drug Synthesis

In pharmaceutical research, 5-Fluoro-4-methoxy-2-nitroaniline serves as an intermediate for the development of various drugs . Its ability to be transformed into different functional groups makes it a crucial component in the preparation of new therapeutic agents, especially in the field of targeted cancer therapies.

Biotechnology: Biochemical Synthesis

This compound is used in biochemical synthesis as an intermediate. It plays a role in the preparation of bioactive molecules, potentially contributing to advancements in biotechnology and life sciences .

Industrial Applications: Dyes and Pigments

5-Fluoro-4-methoxy-2-nitroaniline is utilized in the production of dyes and pigments. Its chemical structure allows it to bind well with fabrics and other materials, making it an important substance in the textile and materials industries .

Environmental Science: Analytical Chemistry

While direct applications in environmental science are not explicitly mentioned, compounds like 5-Fluoro-4-methoxy-2-nitroaniline can be used in analytical chemistry to develop assays and sensors that detect environmental pollutants. Its reactivity could be harnessed to create indicators for specific chemicals in the environment.

Each of these applications demonstrates the compound’s multifaceted role in scientific research and industrial processes. Its properties enable it to be a critical component in the synthesis of complex molecules that can lead to significant advancements in various fields of study. However, due to its toxicity, proper safety measures must be taken when handling this compound .

作用机制

Target of Action

5-Fluoro-4-methoxy-2-nitroaniline is a key intermediate compound in the synthesis of Mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that plays a crucial role in regulating cell division and growth. Mutations in BRAFV600E kinase are often associated with various types of cancer .

Mode of Action

It is known to undergo a series of chemical reactions to introduce specific functional groups, enabling the subsequent formation of the desired molecular structure . Through carefully controlled reactions, the nitro group on 5-Fluoro-4-methoxy-2-nitroaniline is selectively modified to yield the necessary chemical scaffold for the synthesis of Mereletinib .

Biochemical Pathways

The biochemical pathways affected by 5-Fluoro-4-methoxy-2-nitroaniline are those involved in the synthesis of Mereletinib. The compound serves as a key intermediate in these pathways, undergoing various types of reactions, including substitution and reduction reactions . The resulting transformations contribute to the completion of the synthesis of Mereletinib .

Pharmacokinetics

It is known that the compound is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of 5-Fluoro-4-methoxy-2-nitroaniline is the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase . By inhibiting this kinase, Mereletinib can potentially halt the uncontrolled cell division and growth associated with various types of cancer .

安全和危害

5-Fluoro-4-methoxy-2-nitroaniline is a hazardous compound. It is recommended to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

5-Fluoro-4-methoxy-2-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . This suggests that 5-Fluoro-4-methoxy-2-nitroaniline could have significant future applications in the field of medicinal chemistry, particularly in the development of new cancer treatments .

属性

IUPAC Name |

5-fluoro-4-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAJIOQIKOUNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277203 | |

| Record name | 5-fluoro-4-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446-20-8 | |

| Record name | 446-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-4-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

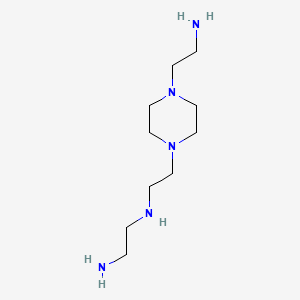

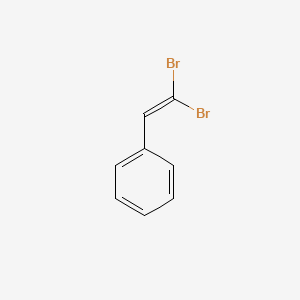

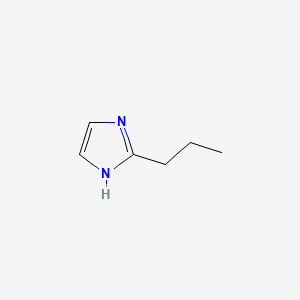

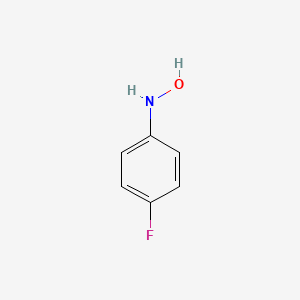

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)

![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)